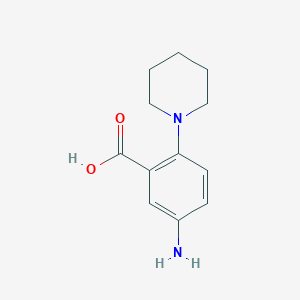

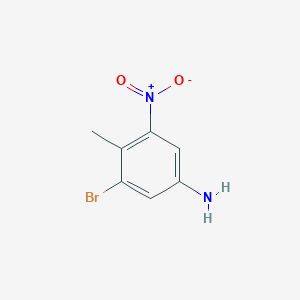

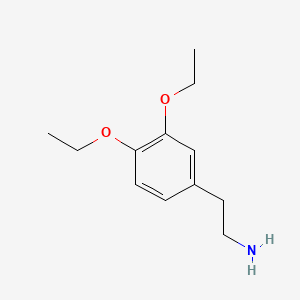

![molecular formula C11H11BrN2O B1270590 1-[2-(2-bromofenoxi)etil]-1H-imidazol CAS No. 416882-00-3](/img/structure/B1270590.png)

1-[2-(2-bromofenoxi)etil]-1H-imidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, involves strategic chemical reactions that ensure the formation of the imidazole ring along with the incorporation of substituents. One common method involves the condensation of diketones with aldehydes in the presence of ammonia or ammonium salts. This pathway typically leads to the formation of a wide range of imidazole derivatives, depending on the starting materials used. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions showcases the versatility of imidazole synthesis techniques (Zhang, J., Zhang, X., & Fan, X., 2016).

Molecular Structure Analysis

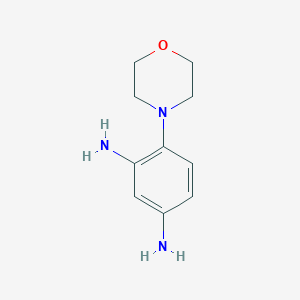

The molecular structure of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole is characterized by the presence of an imidazole ring linked to a 2-bromophenoxyethyl chain. This structure is crucial for its chemical behavior and interaction with other molecules. The imidazole ring provides a platform for nucleophilic substitution reactions, while the bromophenoxyethyl group enhances its ability to interact with various biological targets, demonstrating its potential in medicinal chemistry.

Chemical Reactions and Properties

Imidazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes. For example, the synthesis of novel imidazole derivatives through reactions involving azide anion in the presence of boron trifluoride-diethyl etherate indicates the reactivity of imidazole compounds towards forming complex structures with potential biological activities (Chevreuil, F., et al., 2008).

Physical Properties Analysis

The physical properties of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement. The presence of the imidazole ring and bromophenoxyethyl group affects its interaction with solvents and its phase behavior. These properties are essential for determining its applicability in different chemical and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, including acidity, basicity, and reactivity, are pivotal in its application in synthetic chemistry. The imidazole ring's nitrogen atoms contribute to its basic nature, allowing it to act as a ligand in coordination chemistry. Furthermore, its reactivity towards electrophiles and nucleophiles opens avenues for creating a wide array of derivatives with varied biological and chemical properties.

Aplicaciones Científicas De Investigación

Química Medicinal

Los imidazoles son un importante motivo estructural heterocíclico en moléculas funcionales y se utilizan en una amplia gama de aplicaciones . Son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . Tradicionalmente se utilizan en productos farmacéuticos y agroquímicos .

Células Solares y Otras Aplicaciones Ópticas

Los imidazoles se están implementando en investigaciones emergentes sobre colorantes para células solares y otras aplicaciones ópticas .

Materiales Funcionales

Los imidazoles también se utilizan en el desarrollo de materiales funcionales .

Catálisis

Los imidazoles tienen aplicaciones en catálisis .

Síntesis Regiocontrolada

A pesar de los recientes avances, el desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica . Esto se debe a la preponderancia de aplicaciones a las que se está implementando este importante heterociclo .

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(2-bromophenoxy)ethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOWPCMYBITZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN2C=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357807 |

Source

|

| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

416882-00-3 |

Source

|

| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

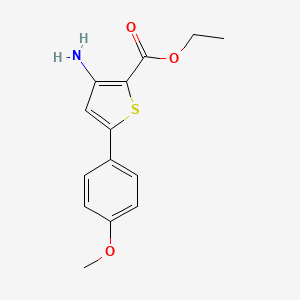

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)